molecular formula C17H8F12N2S B169998 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 1060-92-0

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No. B169998
CAS RN: 1060-92-0
M. Wt: 500.3 g/mol
InChI Key: RWXWQJYJWJNJNW-UHFFFAOYSA-N
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Description

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner’s Thiourea, is commonly used as a hydrogen-bond donor in the activation of carbonyls, nitroolefins, imines, and more . It has played a significant role in the development of H-bond organocatalysts .


Molecular Structure Analysis

The molecular structure of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea involves explicit double hydrogen bonding . The empirical formula is C17H8F12N2S, and the molecular weight is 500.30 .


Chemical Reactions Analysis

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is used extensively in promoting organic transformations . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states .


Physical And Chemical Properties Analysis

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a solid substance . and a melting point between 150.0 and 157.0 °C .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing .

Future Directions

The use of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a catalyst in organic transformations is expected to continue . Its unique properties make it a valuable tool in various chemical reactions .

properties

IUPAC Name

1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F12N2S/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXWQJYJWJNJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384410
Record name 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

CAS RN

1060-92-0
Record name 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the structural characteristics of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea and what is its common name?

A1: 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's thiourea, is an organocatalyst. Its structural characteristics are as follows []:

    Q2: How does 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea function as a catalyst?

    A2: 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea functions as a hydrogen-bonding organocatalyst. While the provided research paper [] focuses on characterizing the compound and does not delve into specific reaction mechanisms, it mentions its use in "a wide variety of reactions." Generally, thiourea catalysts are known to activate substrates through hydrogen bonding, thereby facilitating reactions. The electron-withdrawing trifluoromethyl groups in this specific thiourea derivative likely enhance its catalytic activity by increasing the acidity of the N-H protons.

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